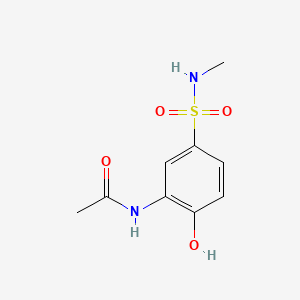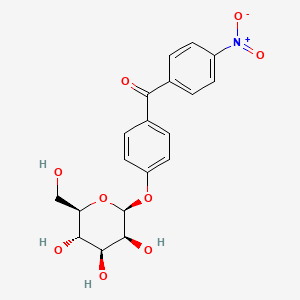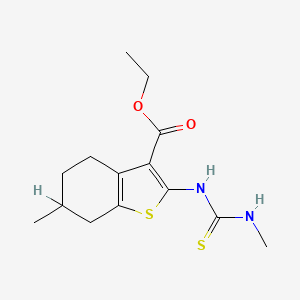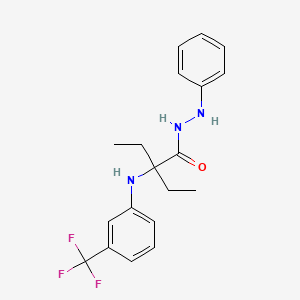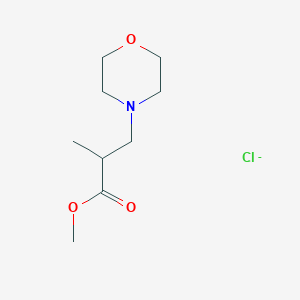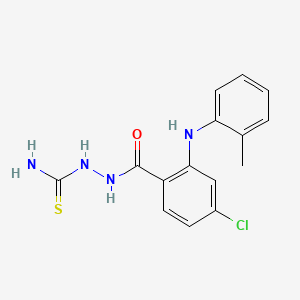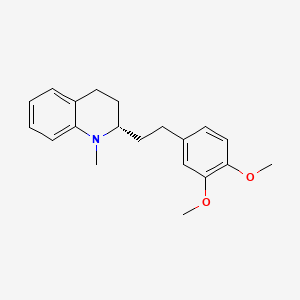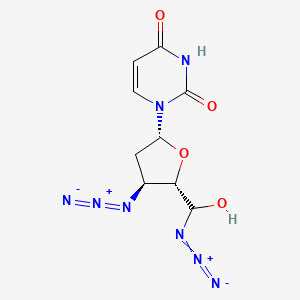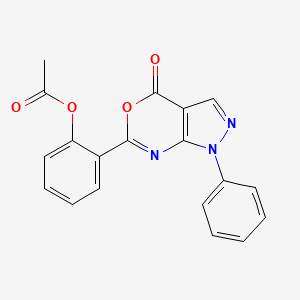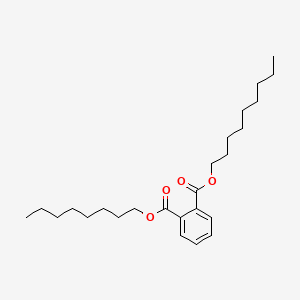
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring structure with two ester groups attached at the 1 and 2 positions, each bonded to nonyl and octyl groups respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonyl and octyl alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process but is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and solvents helps in achieving higher yields and purity. The final product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Phthalic acid or its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of plastics, adhesives, and coatings to enhance their mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and structure.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
Uniqueness
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its nonyl and octyl groups offer a balance of flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as well.
Propiedades
Número CAS |
88216-59-5 |
|---|---|
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-14-18-22(23)24(26)28-20-16-12-10-8-6-4-2/h14-15,18-19H,3-13,16-17,20-21H2,1-2H3 |
Clave InChI |
ZKHMKHBSASMXEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




